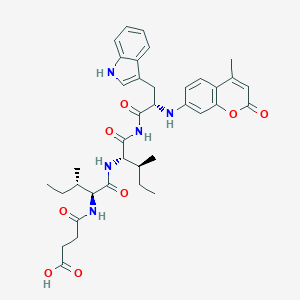
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteases. This compound is a fluorogenic substrate that emits fluorescence upon cleavage by proteases, making it a valuable tool for studying protease activity in vitro and in vivo.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the tryptophan and methylcoumarinamide moieties results in the release of a fluorescent signal.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as trypsin, chymotrypsin, and other serine proteases. The reaction conditions often involve incubation at 37°C to mimic physiological conditions.
Major Products
The major product formed from the hydrolysis of this compound is the fluorescent methylcoumarinamide moiety, which can be quantitatively measured to assess protease activity.
Applications De Recherche Scientifique
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:
Protease Activity Assays: Used to measure the activity of various proteases in biochemical assays.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Enzyme Kinetics: Utilized to study the kinetic parameters of protease-catalyzed reactions.
Protein Structure Studies: Aids in understanding the structure and function of proteases by providing insights into substrate specificity
Mécanisme D'action
The mechanism of action of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves its cleavage by proteases at the peptide bond between the tryptophan and methylcoumarinamide moieties. This cleavage releases the fluorescent methylcoumarinamide, which can be detected and quantified. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinyl-alanyl-alanyl-phenylalanyl-methylcoumarinamide: Another fluorogenic substrate used for measuring protease activity.
Succinyl-glycyl-glycyl-phenylalanyl-methylcoumarinamide: Similar in structure and function, used in protease assays.
Uniqueness
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteases. This specificity makes it particularly useful for studying proteases that preferentially cleave at isoleucine and tryptophan residues.
Propriétés
Numéro CAS |
133525-12-9 |
|---|---|
Formule moléculaire |
C37H45N5O8 |
Poids moléculaire |
687.8 g/mol |
Nom IUPAC |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
Clé InChI |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Key on ui other cas no. |
133525-12-9 |
Synonymes |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















